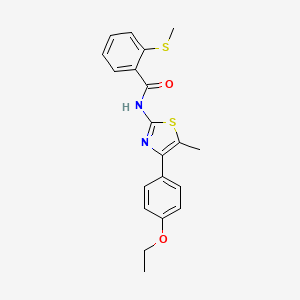

![molecular formula C15H20N2O3S B2958379 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea CAS No. 2034569-73-6](/img/structure/B2958379.png)

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

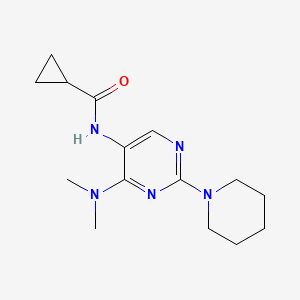

The compound contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . Benzo[b]thiophene is a key component in many pharmaceuticals and organic semiconducting materials .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzo[b]thiophene derivatives can be synthesized through various methods. For instance, 2-substituted benzo[b]thiophenes can be synthesized via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles .Molecular Structure Analysis

The benzo[b]thiophene moiety in the compound plays a crucial role in determining its properties. The structure of the compound can influence its band gaps and molecular energy levels, which are important in applications like polymer solar cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzo[b]thiophene-based polymers have been found to possess high electron affinities .Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

- A study explored the synthesis and evaluation of a series of urea derivatives for their enzyme inhibition and anticancer activities. The research focused on compounds with variations in their molecular structure, similar to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea, indicating a potential interest in discovering novel inhibitors of biological enzymes and anticancer agents (Mustafa, Perveen, & Khan, 2014).

Antiproliferative Activity and Molecular Interactions

- Research on hydroxyl-containing benzo[b]thiophene analogs demonstrated selective antiproliferative activity against laryngeal cancer cells, highlighting the importance of the hydroxyl group in their anticancer activity. This suggests potential for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea in cancer research, particularly in understanding its molecular interactions with cancer cells and its effects on cell cycle and apoptosis (Haridevamuthu et al., 2023).

Drug Metabolism Studies

- The metabolic fate of phenacetylurea in rabbits was investigated, leading to the identification of several metabolites. This type of research is crucial for understanding the biotransformation and possible therapeutic implications of compounds like 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea, especially in drug development and pharmacokinetics (Tatsumi, Yoshimura, & Tsukamoto, 1967).

Photophysical Studies and Anion Recognition

- A series of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized and characterized for their photophysical properties and anion recognition capabilities. Such studies contribute to the understanding of the electronic and structural properties of urea derivatives, which could be relevant for the development of sensors or materials based on compounds like 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea (Singh et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHKPHVCNPXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

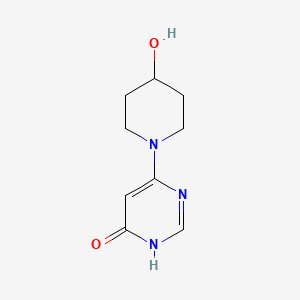

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)